2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide 2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0720619
InChI: InChI=1S/C19H16N2O6/c20-17(23)9-21-13-4-2-1-3-12(13)19(25,18(21)24)8-14(22)11-5-6-15-16(7-11)27-10-26-15/h1-7,25H,8-10H2,(H2,20,23)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O
Molecular Formula: C19H16N2O6
Molecular Weight: 368.3 g/mol

2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

CAS No.:

Cat. No.: VC0720619

Molecular Formula: C19H16N2O6

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide -

Specification

Molecular Formula C19H16N2O6
Molecular Weight 368.3 g/mol
IUPAC Name 2-[3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide
Standard InChI InChI=1S/C19H16N2O6/c20-17(23)9-21-13-4-2-1-3-12(13)19(25,18(21)24)8-14(22)11-5-6-15-16(7-11)27-10-26-15/h1-7,25H,8-10H2,(H2,20,23)
Standard InChI Key GQHISQPDEYJWAS-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator